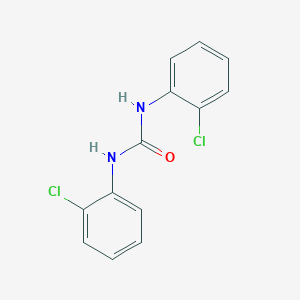
1,3-Bis(2-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-chlorophenyl)urea is a useful research compound. Its molecular formula is C13H10Cl2N2O and its molecular weight is 281.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <0.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176731. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
In organic synthesis, 1,3-bis(2-chlorophenyl)urea serves as a versatile building block for the creation of more complex molecules. It can undergo various transformations, including hydrogenation and substitution reactions. For example, recent studies have demonstrated its effectiveness as a substrate for selective hydrogenation processes. The compound can be converted into formamides under specific catalytic conditions, showcasing its utility in synthesizing nitrogen-containing compounds .
Medicinal Chemistry
The medicinal chemistry applications of this compound are significant. It has been investigated for its potential anticancer properties. For instance, derivatives of this compound have shown promise as urease inhibitors, which are important in treating conditions such as peptic ulcers and kidney stones . The mechanism involves inhibiting the urease enzyme, thereby reducing ammonia production and associated toxicity.
Case Study: Urease Inhibition
A study synthesized various thiourea hybrids that included this compound derivatives and evaluated their urease inhibitory activity. Results indicated that these compounds demonstrated considerable efficacy compared to standard urease inhibitors like thiourea . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl rings could enhance inhibitory potency.
Catalytic Applications
The compound has also been utilized in catalytic applications, particularly in hydrogenation reactions. Research indicates that this compound can be effectively hydrogenated to yield formamides using various metal catalysts under optimized conditions . The selectivity of these reactions can be tuned by modifying reaction parameters such as temperature and catalyst composition.
Table: Summary of Catalytic Studies
| Catalyst Type | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Ir-based catalyst | H₂ pressure: 30 bar | 94 | High |
| Ru-based catalyst | Temperature: 180 °C | 90 | Moderate |
| PPh₃-Ru(CO)(H)₂ | Reaction time: 24 hours | 85 | High |
Environmental Applications
Beyond medicinal chemistry and organic synthesis, there is emerging interest in the environmental applications of compounds like this compound. Its derivatives have been explored for their potential use in developing antimicrobial agents due to their structural similarities with known antimicrobial compounds . This highlights the versatility of the compound across different fields of research.
Propriétés
Numéro CAS |
13208-19-0 |
|---|---|
Formule moléculaire |
C13H10Cl2N2O |
Poids moléculaire |
281.13 g/mol |
Nom IUPAC |
1,3-bis(2-chlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) |
Clé InChI |
FUXMTFVWDZUSSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Cl)Cl |
Key on ui other cas no. |
13208-19-0 |
Pictogrammes |
Irritant; Environmental Hazard |
Solubilité |
0.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















